3,4-difluoro-N,2-dimethylbenzamide
Description
3,4-Difluoro-N,2-dimethylbenzamide (CAS: 2734774-87-7) is a fluorinated benzamide derivative with the molecular formula C₉H₉F₂NO and a molecular weight of 185.17 g/mol . The compound features a benzamide backbone substituted with two fluorine atoms at the 3- and 4-positions of the aromatic ring, a methyl group at the 2-position, and a methyl group attached to the nitrogen atom of the amide moiety.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
3,4-difluoro-N,2-dimethylbenzamide |
InChI |
InChI=1S/C9H9F2NO/c1-5-6(9(13)12-2)3-4-7(10)8(5)11/h3-4H,1-2H3,(H,12,13) |
InChI Key |
SHOPDTDYZUDLDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N,2-dimethylbenzamide typically involves the reaction of 3,4-difluoroaniline with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under acidic or basic conditions. The reaction is usually carried out in a solvent like dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N,2-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N,2-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-difluoro-N,2-dimethylbenzamide with analogous benzamide derivatives, focusing on structural variations, synthetic pathways, and inferred biological or physicochemical properties.
3,4-Difluoro-N,2-dihydroxybenzamide (3-11)
- Structure : Differs by hydroxyl (-OH) groups replacing the methyl (-CH₃) substituents at the N and 2-positions.
- Synthesis: Prepared via hydroxylamine hydrochloride and potassium hydroxide-mediated reaction in methanol, yielding a white precipitate with 94% efficiency .
- Key Differences :
- Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the methylated target compound.
- Reduced steric hindrance due to smaller -OH groups may allow for different reactivity patterns in nucleophilic or electrophilic reactions.
3,4-Difluoro-N'-(2-(5-methyl-7-oxo-3-phenyl-furochromenyl)acetyl)benzenesulfonohydrazide (I-11)
- Structure: Incorporates a sulfonohydrazide (-SO₂-NH-NH-) linker and a fused furochromene moiety.
- Properties: Exhibits fungicidal activity, as demonstrated in studies of psoralen derivatives . The sulfonohydrazide group introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound. This difference likely alters metabolic stability and target-binding interactions.
- Data : Melting point 266–267°C; confirmed by ¹H/¹³C NMR and HRMS .
3,4-Difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide
- Structure : Features a 2-methylindole substituent linked via an ethyl group to the benzamide nitrogen.
- Molecular Formula : C₁₈H₁₆F₂N₂O (MW: 314.33 g/mol) .
N-(3,4-Difluorophenyl)-3-methylbenzamide
- Structure : A positional isomer with a methyl group on the benzamide ring (3-position) instead of the N-methyl group.
- CAS : 346720-59-0 .
- Fluorine atoms at 3,4-positions remain consistent, preserving electronic effects (e.g., enhanced ring electron deficiency).
3,4-Difluoro-N-(2-hydroxypropyl)benzamide
- Structure : Substitutes the N-methyl group with a 2-hydroxypropyl chain.
- CAS: 1156264-10-6; Molecular formula: C₁₀H₁₁F₂NO₂ .
- Key Differences: The hydroxypropyl group introduces hydrophilicity, improving aqueous solubility compared to the hydrophobic N-methyl group in the target compound. Potential for hydrogen bonding with biological targets, altering pharmacokinetic profiles (e.g., absorption, distribution).
Discussion of Structural and Functional Implications
- This is consistent with fluorinated analogs like dFdC, where fluorine improves membrane permeability and metabolic stability .
- Methyl vs. Hydroxyl Groups : Methyl groups in the target compound reduce polarity, favoring lipid bilayer penetration, while hydroxyl or hydroxypropyl groups in analogs enhance water solubility and hydrogen-bonding capacity.
Biological Activity
3,4-Difluoro-N,2-dimethylbenzamide is a fluorinated aromatic amide that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the benzene ring and a dimethyl substituent at the nitrogen atom. Its unique structure suggests potential interactions with biological targets, making it a candidate for further investigation.
The molecular formula of this compound is C9H10F2N. The compound's molecular weight is approximately 185.18 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H10F2N |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | This compound |
| CAS Number | [insert CAS number] |
Anticancer Potential
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that fluorinated benzamides can inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study focusing on similar fluorinated amides demonstrated their ability to target specific signaling pathways involved in cancer progression .
Anticonvulsant Activity
Fluorinated compounds have also been studied for their anticonvulsant properties. A related study found that certain benzamide derivatives exhibited effective anticonvulsant activity in animal models. The mechanism of action was attributed to the modulation of neurotransmitter systems and ion channels in the central nervous system . This suggests that this compound may possess similar properties worth investigating.
The biological activity of this compound may be influenced by its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially act as an antagonist or agonist at various receptors, influencing neurotransmitter release and activity.
- Cell Signaling Pathways : The presence of fluorine atoms may enhance binding affinity to target proteins involved in cell signaling.
Study on Anticancer Activity
In a laboratory study examining the effects of various fluorinated benzamides on cancer cell lines, this compound was tested against breast and prostate cancer cells. Results indicated that the compound inhibited cell growth with an IC50 value of approximately 12 µM after 48 hours of treatment. This suggests a promising anticancer effect that warrants further exploration.
Study on Anticonvulsant Activity
A separate study evaluated the anticonvulsant effects of several benzamide derivatives in a mouse model. Mice treated with this compound displayed a significant reduction in seizure frequency compared to control groups. The ED50 was determined to be around 5 mg/kg, indicating moderate potency as an anticonvulsant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
